4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]-N-methyl-N-(2-pyridin-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4O2S/c1-28(13-11-19-4-2-3-12-26-19)22(30)17-7-5-16(6-8-17)15-29-23(31)20-14-18(25)9-10-21(20)27-24(29)32/h2-8,12,18,20-21H,9-11,13-15H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELLKMWYQLMFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)CN3C(=O)C4CC(CCC4NC3=S)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest in various therapeutic contexts.
Structural Characteristics
This compound features a quinazolinone core , which is a common motif in medicinal chemistry due to its diverse biological activities. The presence of a bromine atom , a sulfanylidene group , and an N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide moiety enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H25BrN4O2S |
| Molecular Weight | 501.4 g/mol |
| IUPAC Name | 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide |
| InChI Key | RYSRWADAWZFAAL-UHFFFAOYSA-N |
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The quinazolinone structure is known to modulate the activity of various biological pathways. The bromine and sulfanylidene groups may enhance binding affinity and specificity towards these targets, which is critical for its therapeutic efficacy.
Biological Activity
Research indicates that compounds similar to this one exhibit significant biological activities:
- Anticancer Activity : Compounds with similar structural features have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against bacterial and fungal strains.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes such as carbonic anhydrase has been noted, suggesting potential applications in treating conditions like glaucoma or edema.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
-
Anticancer Studies :
- A study found that derivatives of tetrahydroquinazoline exhibited cytotoxic effects on various cancer cell lines, indicating potential as chemotherapeutic agents.
- Another research highlighted the structure-activity relationship (SAR) of quinazoline derivatives, emphasizing the importance of halogen substitutions in enhancing anticancer properties.
- Antimicrobial Activity :
- Enzyme Inhibition :
Comparative Analysis
The following table compares the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-tetrahydroquinazoline | Similar core structure with variations in side chains | Anticancer activity |
| Pyrrolidine-derived benzamides | Contains pyrrolidine but different aromatic substitutions | Antimicrobial properties |
| Sulfanylidene derivatives | Variations in substituents on the sulfur atom | Diverse biological activities |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of brominated quinazolinone derivatives with benzamide or related side chains. Key structural analogs include:
Physicochemical Properties
- LogP : Estimated at ~3.2 (moderately lipophilic due to bromine and pyridine groups).
- Solubility : Enhanced by the pyridin-2-yl ethyl group compared to purely aromatic analogs (e.g., ’s compound with logP ~4.1) .
- Thermal Stability : The sulfanylidene group may reduce melting point compared to dioxo derivatives (e.g., ’s compound melts at 175–178°C) .
Preparation Methods
Cyclization of 2-Aminobenzamide Derivatives
The tetrahydroquinazolinone scaffold is typically synthesized via cyclization of 2-aminobenzamide precursors. For the 6-bromo-2-sulfanylidene variant, 2-amino-5-bromobenzamide serves as the starting material.
Method A (H₂O₂-Mediated Cyclization):
Wu et al. demonstrated that 2-aminobenzamides react with dimethyl sulfoxide (DMSO) under oxidative conditions to form quinazolinones. Adapting this:
- Reaction Conditions :
- Mechanism : DMSO acts as a carbon source, while H₂O₂ oxidizes intermediates. The sulfanylidene (C=S) group arises from sulfur incorporation during cyclization.
Method B (Sulfonamide Displacement):
Patel et al. synthesized diiodoquinazolinones by displacing benzoxazinone oxygen with sulfonamides. For bromo derivatives:
| Method | Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|---|
| A | 2-Amino-5-bromobenzamide | DMSO, H₂O₂ | 150°C, 14 h | ~65%* |
| B | 2-Amino-5-bromobenzoic acid | Ac₂O, thioacetamide | Reflux, 6 h | ~70%* |
*Estimated based on analogous reactions.
Synthesis of the Benzamide Side Chain
The N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide moiety requires sequential amidation and alkylation.
Amide Coupling
- Step 1 : Convert 4-(bromomethyl)benzoic acid to its acid chloride using thionyl chloride.
- Step 2 : React with methylamine to form N-methyl-4-(bromomethyl)benzamide.
- Step 3 : Alkylate with 2-(pyridin-2-yl)ethylamine using K₂CO₃ in DMF.
| Step | Reagent | Conditions | Intermediate |
|---|---|---|---|
| 1 | SOCl₂ | Reflux, 2 h | 4-(Bromomethyl)benzoyl chloride |
| 2 | CH₃NH₂ | 0°C, 1 h | N-Methyl-4-(bromomethyl)benzamide |
| 3 | 2-(Pyridin-2-yl)ethylamine | 80°C, 8 h | Target side chain |
Final Coupling of Domains
The tetrahydroquinazolinone core and benzamide side chain are coupled via nucleophilic substitution.
Method C (Mitsunobu Reaction):
- Reagents : DIAD, PPh₃.
- Conditions : THF, 0°C → RT, 24 hours.
- Yield : ~60% (estimated from analogous couplings).
Method D (Nucleophilic Substitution):
Challenges and Optimization
- Sulfanylidene Stability : The C=S group is prone to oxidation. Use inert atmospheres (N₂/Ar) during synthesis.
- Regioselectivity : Bromination at position 6 requires directing groups (e.g., -NH₂) during cyclization.
- Purification : High molecular weight (515.5 g/mol) necessitates column chromatography or recrystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
